Fmoc-D-Propargylglycine
Overview
Description
Fmoc-D-Propargylglycine is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogen atom of the carboxyl group is replaced by a propargyl group.
Biochemical Analysis
Biochemical Properties
Fmoc-D-Propargylglycine is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it serves as a reagent in the dual-catalyst Sonogashira coupling reaction . The nature of these interactions is complex and involves various biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, contributing to the complex biochemistry within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It’s possible that targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Propargylglycine involves several steps:
Synthesis of Propargylglycine: This is achieved by introducing a propargyl group onto the glycine molecule.
Protection of Propargylglycine: The propargylglycine is then protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Propargylglycine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The alkyne group can be reduced to form an alkene or an alkane.
Substitution: The alkyne group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are used.
Substitution: Nucleophiles like sodium azide or sodium hydride are used.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
Fmoc-D-Propargylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-D-Propargylglycine involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group during the synthesis, and the propargyl group allows for further functionalization of the peptide. The Fmoc group is removed by treatment with a base like piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Comparison with Similar Compounds
Fmoc-L-Propargylglycine: Similar to Fmoc-D-Propargylglycine but with a different stereochemistry.
Fmoc-Azidolysine: Contains an azide group instead of a propargyl group.
Fmoc-Bishomopropargylglycine: Contains a longer alkyne chain.
Uniqueness: this compound is unique due to its D-configuration, which provides different stereochemical properties compared to its L-counterpart. This can result in different biological activities and interactions with enzymes and receptors .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426505 | |
Record name | Fmoc-D-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-98-3 | |
Record name | Fmoc-D-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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